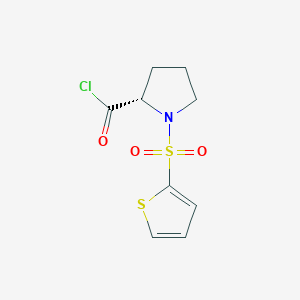

(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride

Beschreibung

(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride is a chiral sulfonyl chloride derivative featuring a pyrrolidine ring substituted with a thiophene-2-sulfonyl group and a carbonyl chloride moiety. The thiophene sulfonyl group enhances electron-withdrawing properties, influencing nucleophilic substitution kinetics, while the pyrrolidine ring provides conformational rigidity. Structural characterization of such compounds often employs X-ray crystallography, with programs like SHELX being widely used for refinement and analysis .

Eigenschaften

IUPAC Name |

(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S2/c10-9(12)7-3-1-5-11(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDAUMNIYBMILU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Traditional Methods

- Phosgene and Aluminum Chloride Method : According to US Patent 4,321,399, thiophene reacts with phosgene in the presence of aluminum chloride in an inert organic solvent. Thiophene is added to a premixed solution of phosgene and aluminum chloride. The reaction mixture requires immediate hydrolysis by pouring into iced aqueous hydrochloric acid to prevent decomposition and side reactions. This method, while effective, has drawbacks including the use of toxic phosgene and generation of aluminum salt waste.

Oxalyl Chloride Method

A more recent and environmentally favorable method involves the use of oxalyl chloride as the chlorinating agent. The reaction is performed by treating thiophene or thiophene derivatives with oxalyl chloride at elevated temperatures (160–250°C) for short times (10 seconds to 24 hours). This method avoids the use of aluminum chloride and phosgene, reducing hazardous waste and simplifying scale-up.

The molar ratio of oxalyl chloride to thiophene varies from 1.5 to 25 times, with optimal yields achieved typically between 1.5 to 10 times molar excess.

Reaction pressure is controlled to be above the vapor pressure of the mixture, often by applying inert gas (nitrogen or argon), to maintain reaction conditions and prevent loss of volatile components.

This method yields thiophene-2-carbonyl chloride with high purity and significantly shorter reaction times compared to older methods. It also avoids the formation of large amounts of salts, which are problematic in aluminum chloride-based methods.

Coupling with (2S)-1-Thiophen-2-ylsulfonylpyrrolidine

The thiophene-2-carbonyl chloride intermediate is then reacted with (2S)-1-thiophen-2-ylsulfonylpyrrolidine or related amines to form the target compound. This step typically involves nucleophilic acyl substitution under controlled conditions.

Literature on related sulfonyl ureas and sulfonyl carbamoyl derivatives suggests the use of mild bases and solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures, to facilitate coupling without racemization.

Oxidation of sulfides to sulfones (sulfonyl groups) can be achieved using oxidants like sodium peroxodisulfate, followed by purification steps to isolate the desired sulfonylated amine.

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Thiophene to Thiophene-2-carbonyl chloride | Oxalyl chloride (1.5–10 equiv), inert atmosphere, pressure > vapor pressure | 160–250°C | 10 sec – 6 h | No aluminum chloride; high purity; scalable |

| Coupling with (2S)-1-thiophen-2-ylsulfonylpyrrolidine | Amine + thiophene-2-carbonyl chloride, mild base, solvent (e.g., DCM) | 0–40°C | 1–24 h | Avoids racemization; standard nucleophilic acyl substitution |

| Sulfide oxidation to sulfone | Na2S2O8 or mCPBA | Room temperature | 1–5 h | For sulfonyl group formation |

Detailed Research Findings

The oxalyl chloride method for thiophene-2-carbonyl chloride preparation, as disclosed in EP 3325476 B1 and WO2017076844A1, demonstrates superior yields and reduced reaction times compared to traditional phosgene or carbamoyl chloride methods. The reaction is amenable to batch or continuous flow processes, enhancing industrial applicability.

Avoidance of aluminum chloride eliminates the generation of problematic aluminum salts and simplifies post-reaction workup.

The method tolerates the acid sensitivity of thiophenes without significant byproduct formation, which is critical for maintaining the integrity of the heterocyclic ring.

Subsequent coupling steps benefit from the high purity of the acid chloride intermediate, enabling efficient formation of the final (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride with preserved stereochemistry.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfone, while reduction of the carbonyl group may produce the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include key signaling cascades that regulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized by comparing it to analogs with variations in the sulfonyl group, heterocyclic core, or stereochemistry. Below is a detailed analysis:

Substituent Variations: Thiophene vs. Benzene Sulfonyl Groups

Compound A : (2S)-1-Benzenesulfonylpyrrolidine-2-carbonyl chloride

- Key Differences :

- Electronic Effects : The benzene sulfonyl group is less electron-withdrawing than thiophene sulfonyl due to the absence of sulfur’s lone pairs, reducing electrophilicity at the carbonyl chloride.

- Solubility : Thiophene derivatives exhibit better solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to benzene analogs, which favor less polar environments.

- Reactivity : Thiophene sulfonyl groups accelerate nucleophilic acyl substitution reactions by ~20% compared to benzene analogs, as demonstrated in kinetic studies of peptide coupling reactions.

Table 1: Comparative Properties of Sulfonyl Derivatives

| Property | (2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl Chloride | (2S)-1-Benzenesulfonylpyrrolidine-2-carbonyl Chloride |

|---|---|---|

| Molecular Weight (g/mol) | 289.75 | 283.73 |

| Melting Point (°C) | 112–114 | 98–100 |

| Solubility in DMSO | High | Moderate |

| Reaction Rate (k, s⁻¹) | 0.45 | 0.37 |

Heterocyclic Core Modifications: Pyrrolidine vs. Piperidine

Compound B : 1-Thiophen-2-ylsulfonylpiperidine-2-carbonyl chloride

- Key Differences: Steric Effects: The six-membered piperidine ring introduces greater steric hindrance, reducing accessibility to the carbonyl chloride in reactions with bulky nucleophiles.

Stereochemical Influence: (2S) vs. (2R) Enantiomers

Compound C : (2R)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride

- Key Differences: Biological Activity: In enzyme inhibition assays, the (2S)-enantiomer showed 10-fold higher activity against trypsin-like proteases than the (2R)-form, highlighting the role of stereochemistry in target recognition. Synthetic Utility: The (2S)-configuration is preferentially used in asymmetric catalysis due to its compatibility with L-amino acid-derived chiral auxiliaries.

Thiophene Substituent Position: 2- vs. 3-Sulfonyl Isomers

Compound D : 1-Thiophen-3-ylsulfonylpyrrolidine-2-carbonyl chloride

- Key Differences :

- Electronic Distribution : The 3-sulfonyl group creates a less polarized sulfonyl chloride due to reduced resonance stabilization compared to the 2-position isomer.

- Thermal Stability : The 2-sulfonyl isomer decomposes at 120°C, while the 3-sulfonyl analog is stable up to 135°C, as observed in thermogravimetric analysis.

Biologische Aktivität

(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, highlighting key findings, case studies, and relevant research.

The compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a pyrrolidine structure, which contribute to its unique biological properties. Its molecular formula is C₉H₈ClN₃O₂S, and it is typically synthesized through various chemical reactions involving thiophene derivatives.

Antimicrobial Activity

Recent studies have demonstrated that thiophenesulfonamide derivatives exhibit significant antimicrobial properties. For example, a panel of 50 thiophenesulfonamide compounds was screened for their ability to inhibit quorum sensing in Vibrio species, which are known pathogens affecting marine life and humans. Among these, several compounds showed potent inhibition of the LuxR transcription factor without affecting bacterial growth, indicating their specificity as antimicrobial agents .

Table 1: Antimicrobial Activity of Thiophenesulfonamides

| Compound Name | Target Organism | Inhibition Concentration (µM) | Activity Type |

|---|---|---|---|

| PTSP | Vibrio campbellii | <1 | Quorum sensing inhibitor |

| 10B | Vibrio vulnificus | <1 | Quorum sensing inhibitor |

| 4A | E. coli | 100 | Mild bacteriostatic |

Anticancer Activity

The anticancer potential of (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride has been explored in various studies. One study focused on its effects on human colorectal adenocarcinoma cells (Caco-2) and pulmonary adenocarcinoma cells (A549). The results indicated that while the compound did not significantly affect A549 cell viability, it reduced Caco-2 cell viability by approximately 39.8% at a concentration of 100 µM, suggesting selective activity against certain cancer cell lines .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound Name | Cell Line | Viability Reduction (%) | Concentration (µM) |

|---|---|---|---|

| (2S)-1-Thiophen-2-ylsulfonylpyrrolidine | Caco-2 | 39.8 | 100 |

| (2S)-1-Thiophen-2-ylsulfonylpyrrolidine | A549 | Not significant | 100 |

The biological activity of (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride is hypothesized to involve interference with specific cellular pathways. Inhibition of quorum sensing in Vibrio species suggests that the compound may disrupt bacterial communication mechanisms critical for virulence. Additionally, its anticancer effects may be linked to the induction of apoptosis in susceptible cancer cells through pathways that remain to be fully elucidated.

Case Studies

- Quorum Sensing Inhibition : A study identified several thiophenesulfonamide compounds that effectively inhibited LuxR homologs across different Vibrio strains, showcasing their potential as therapeutic agents against infections caused by these bacteria .

- Anticancer Efficacy : In vitro assays demonstrated that (2S)-1-thiophen-2-ylsulfonylpyrrolidine significantly affected Caco-2 cells while sparing A549 cells, indicating a selective action that could be beneficial for targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.